molecular formula C18H26BNO2 B1314659 (R)-BoroPhe-(+)-Pinanediol

(R)-BoroPhe-(+)-Pinanediol

Cat. No.: B1314659
M. Wt: 299.2 g/mol
InChI Key: VBPSRSJQIVBEOE-RPUYLAQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-BoroPhe-(+)-Pinanediol (CAS 186906-12-7) is a chiral boronate ester building block of significant interest in advanced pharmaceutical and agrochemical research. This compound belongs to a class of boron-containing compounds (BCCs) that are increasingly recognized for their unique mechanisms of action and application in developing targeted therapies . The pinanediol group acts as a protective moiety, enhancing the compound's stability and handling properties compared to free boronic acids, making it a versatile synthetic intermediate . Organoboron compounds like (R)-BoroPhe-(+)-Pinanediol are valued for their ability to engage in reversible covalent binding with biological targets. The boron atom possesses an empty p-orbital, making it electrophilic. It can form reversible covalent adducts with nucleophilic residues, such as the hydroxyl groups of serine or threonine in the active site of enzymes, transitioning from a trigonal-planar (sp2) to a tetrahedral (sp3) geometry . This mechanism is central to the function of several approved boron-containing drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Consequently, this compound is a critical chiral intermediate for discovering and synthesizing novel enzyme inhibitors, proteasome inhibitors, and other pharmacologically active molecules. The intrinsic chirality imparted by the pinanediol group is crucial for achieving high enantioselectivity in synthesis, which is essential for creating enantiomerically pure compounds in medicinal chemistry . As a derivative of phenylalanine, it is particularly useful for preparing chiral amino acid analogs and modifying peptides to enhance their biological activity or explore new modes of action. The growing importance of boron in agrochemical discovery, evidenced by the recent classification of benzoxaboroles as a new fungicide category, further underscores the broader research potential of such specialized boron-containing building blocks . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C18H26BNO2

Molecular Weight

299.2 g/mol

IUPAC Name

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

InChI

InChI=1S/C18H26BNO2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12/h4-8,13-16H,9-11,20H2,1-3H3/t13-,14-,15+,16-,18-/m0/s1

InChI Key

VBPSRSJQIVBEOE-RPUYLAQPSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (R)-BoroPhe-(+)-Pinanediol

The synthesis of (R)-BoroPhe-(+)-Pinanediol is a testament to the advancements in asymmetric synthesis, where precise control over stereochemistry is paramount. The methodologies employed are designed to construct the chiral centers with high fidelity, primarily relying on the influence of a chiral auxiliary.

Chiral Auxiliary Approaches Employing (+)-Pinanediol

The use of (+)-pinanediol, a readily available chiral diol derived from (+)-α-pinene, is a cornerstone in the asymmetric synthesis of α-aminoboronic acids. mdpi.com This bicyclic diol forms a stable boronic ester, which effectively shields one face of the boron atom, directing the approach of incoming reagents and thus controlling the stereochemical outcome of the reaction.

A pivotal method for the synthesis of α-chiral boronic esters is the Matteson homologation. mdpi.comrsc.org This reaction provides a highly stereoselective one-carbon extension of a boronic ester. The process begins with the reaction of a pinanediol boronic ester with an in situ generated (dichloromethyl)lithium at low temperatures (e.g., -100 °C). rsc.orgthieme-connect.denih.govuni-saarland.de This addition forms a boronate "ate" complex. rsc.org

The subsequent rearrangement of this complex, often promoted by a Lewis acid such as zinc chloride, results in the formation of an (α-chloroalkyl)boronic ester with exceptional diastereoselectivity. mdpi.comuni-saarland.deiupac.org The chiral pinanediol auxiliary directs the insertion of the dichloromethyl group to the less sterically hindered face of the carbon-boron bond. rsc.org The resulting α-chloro boronic ester is a versatile intermediate for further transformations. mdpi.com For the synthesis of (R)-BoroPhe-(+)-Pinanediol, the starting material would be the (+)-pinanediol ester of benzylboronic acid.

Table 1: Key Features of Matteson's Homologation for α-Chloroboronic Ester Synthesis
ParameterDescriptionReference
Starting MaterialChiral boronic ester (e.g., (+)-Pinanediol aryl- or alkylboronate) mdpi.comrsc.org
Reagent(Dichloromethyl)lithium (LiCHCl₂), generated in situ from CH₂Cl₂ and n-BuLi thieme-connect.deuni-saarland.de
Key IntermediateBoronate "ate" complex mdpi.comrsc.org
Product(α-Chloroalkyl)boronic ester rsc.org
Chiral Auxiliary(+)-Pinanediol thieme-connect.degoogle.com
Additive/PromoterZinc(II) chloride (ZnCl₂) can be used to improve yield and diastereoselectivity. mdpi.comiupac.org
StereoselectivityHigh diastereoselectivity (often >99% d.e.) is achieved due to the directing effect of the pinanediol auxiliary. mdpi.comnih.gov

The absolute configuration at the newly formed chiral center is dictated by the enantiomer of pinanediol used. mdpi.com In the Matteson homologation, the addition of the lithium carbenoid occurs from the less hindered face of the boronic ester. For a (+)-pinanediol ester, this directed attack leads to the formation of the (S)-α-chloroboronic acid ester. thieme-connect.de

To obtain the final (R)-α-aminoboronic ester, the subsequent step involves the displacement of the chloride. This is typically achieved using a nitrogen nucleophile, such as sodium azide (B81097) or lithium bis(trimethylsilyl)amide. rsc.orgthieme-connect.denih.gov This nucleophilic substitution proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the α-carbon. Therefore, the (S)-α-chloro intermediate is converted to the (R)-α-azido or (R)-α-amino derivative. thieme-connect.de The azido (B1232118) group can then be reduced to the primary amine to yield the final product, (R)-BoroPhe-(+)-Pinanediol, which is often isolated as its hydrochloride salt for improved stability. thieme-connect.de

Enantioselective Preparation of α-Aminoboronic Esters

While the chiral auxiliary approach is highly effective, other catalytic enantioselective methods for the synthesis of α-aminoboronic esters have been developed, showcasing the breadth of modern synthetic chemistry. rsc.orgnih.gov These methods often rely on chiral metal catalysts to control the stereochemistry, offering alternative pathways to these valuable compounds.

Key enantioselective strategies include:

Copper-Catalyzed Boryl Addition to Imines : Chiral copper complexes can catalyze the nucleophilic addition of a diboron (B99234) reagent to various imines, such as N-tosylaldimines or N-Boc protected aldimines, to produce enantioenriched α-aminoboronic esters. rsc.orgcsic.es

Rhodium-Catalyzed Hydroboration of Enamides : The asymmetric hydroboration of α-arylenamides using a chiral rhodium-phosphine complex provides access to α-amino tertiary boronic esters with excellent enantioselectivities. rsc.org

Copper-Catalyzed N-Alkylation : A chiral copper catalyst can facilitate the enantioselective coupling of a carbamate (B1207046) with a racemic α-chloroboronate ester, providing a modular route to optically active α-aminoboronic derivatives. nih.govacs.orgnih.gov

Table 2: Overview of Catalytic Enantioselective Methods for α-Aminoboronic Ester Synthesis
MethodCatalyst System (Example)SubstratesKey TransformationReference
Boryl Addition to IminesCuCl/Chiral Phosphine LigandAldimines, Bis(pinacolato)diboronEnantioselective C-B bond formation rsc.orgcsic.es
Hydroboration of EnamidesRh/Chiral Phosphorous Ligandα-Arylenamides, Bis(pinacolato)diboronEnantioselective hydroboration rsc.org
N-AlkylationCuCl/Chiral Diamine LigandCarbamates, Racemic α-chloroboronate estersEnantioselective C-N bond formation nih.govnih.gov

Derivatization and Functionalization Strategies

(R)-BoroPhe-(+)-Pinanediol serves as a crucial starting material for the synthesis of more complex molecules, particularly peptide boronic acids. Its functional handles—the free amine and the stable boronic ester—allow for straightforward incorporation into larger structures.

Amide Bond Formation with Peptidic Scaffolds

The primary amino group of (R)-BoroPhe-(+)-Pinanediol hydrochloride can readily participate in amide bond formation with N-protected amino acids or peptides. thieme-connect.de This transformation is central to creating peptide boronic acids, which are potent inhibitors of serine proteases. The pinanediol ester is particularly suitable for this chemistry due to its stability under standard peptide coupling conditions. thieme-connect.deresearchgate.net

The coupling reaction typically involves activating the carboxylic acid of an N-protected amino acid (e.g., Z-Ala or Ac-Gly) using a standard coupling reagent (such as HATU, HBTU, or DCC) and then reacting it with the amino group of the boronic ester in the presence of a non-nucleophilic base. d-nb.inforesearchgate.net This yields a dipeptide analogue where the C-terminal residue is the boro-phenylalanine ester. Examples found in the literature include Ac-boroPhe pinanediol ester and Z-Ala-boroPhe pinanediol ester, which demonstrate the successful integration of the boroPhe moiety into a peptide chain. thieme-connect.dethieme-connect.de This strategy allows for the systematic construction of complex peptidic structures containing a C-terminal boronic acid warhead.

Integration with Solid Phase Peptide Synthesis (e.g., Fmoc Protocol)

The integration of (R)-BoroPhe-(+)-Pinanediol into peptide chains is most effectively achieved using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.gov This methodology relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed under mild basic conditions, while acid-labile protecting groups on amino acid side chains and the resin linker remain intact. nih.govluxembourg-bio.com

The general process begins with an appropriate solid support, such as a 2-chlorotrityl or Wang resin for a C-terminal carboxylic acid, or a Rink amide resin for a C-terminal amide. uci.edu The peptide chain is assembled iteratively through repeated cycles of Fmoc deprotection and amino acid coupling. uci.edudu.ac.in For the incorporation of (R)-BoroPhe-(+)-Pinanediol, it is typically introduced at the final coupling step to the N-terminus of the resin-bound peptide. nih.gov

A standard Fmoc-SPPS cycle for elongating the peptide chain before the addition of the boro-amino acid is as follows:

Fmoc Deprotection : The resin-bound peptide is treated with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group from the N-terminal amino acid, exposing a free amine. uci.edunih.gov

Washing : The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct. uci.edu

Coupling : The next Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIPEA, collidine) and then added to the resin to form a new peptide bond. uci.edunih.gov

Washing : The resin is washed again to remove unreacted reagents before initiating the next cycle. uci.edu

Once the desired peptide sequence is assembled, the (R)-BoroPhe-(+)-Pinanediol is coupled to the N-terminal amine of the peptide. This final amide bond formation yields the fully protected boropeptide on the solid support. nih.gov The pinanediol ester is crucial as it protects the boronic acid moiety throughout the synthesis and is stable to the conditions of Fmoc-SPPS. rsc.org

Table 1: Standard Fmoc-SPPS Cycle Steps

Step Reagents and Solvents Purpose
1. Swelling Dimethylformamide (DMF) or Dichloromethane (DCM) Prepares the resin for reaction by solvating the polymer matrix.
2. Fmoc Deprotection 20% Piperidine in DMF Removes the temporary Fmoc protecting group from the N-terminus. nih.gov
3. Washing DMF Removes residual piperidine and by-products. uci.edu
4. Coupling Fmoc-amino acid, Coupling Reagent (e.g., HCTU), Base (e.g., DIPEA) in DMF Forms the peptide bond between the free amine and the next amino acid. nih.gov
5. Washing DMF, DCM Removes excess reagents and prepares the resin for the next cycle or final cleavage. uci.edu
Strategic Modification of Amino Acid Positions (e.g., P1, P2, P5)

(R)-BoroPhe-(+)-Pinanediol is frequently utilized as a P1 residue in peptidic inhibitors, where the boronic acid moiety interacts with the active site of target enzymes, particularly serine proteases. nih.gov The efficacy and selectivity of these inhibitors can be significantly enhanced by strategic modifications of the amino acid residues at other positions, such as P2 and P5. nih.gov

Research into inhibitors for prostate-specific antigen (PSA) has provided detailed insights into these structure-activity relationships:

P1 Position : This position is critical for enzyme recognition. While (R)-BoroPhe is effective, studies have shown that replacing it with other boronic acid analogs can modulate selectivity. For instance, a (boro)Bpg (bromopropylglycine boronic acid) inhibitor was found to be approximately 8-fold better at inhibiting PSA compared to a (boro)Phe inhibitor, which in turn was 9-fold more effective at inhibiting chymotrypsin (B1334515). nih.gov

P2 Position : The S2 subsite of many proteases is a well-defined pocket. For PSA, studies determined that hydrophobic amino acids are preferred in the P2 position, with norleucine being an optimal choice. nih.gov

P5 Position : Modeling studies have indicated that the P5 position is often solvent-exposed and situated outside the primary catalytic site of the enzyme. nih.gov This allows for significant modifications, including the attachment of bulky groups, without negatively impacting the inhibitor's potency. Such modifications can be leveraged to improve pharmacokinetic properties, like serum half-life, by attaching moieties that prevent rapid renal clearance. nih.gov

Table 2: Summary of Positional Amino Acid Modifications for a PSA Inhibitor

Position Preferred Residue Type Example Rationale Source
P1 Boronic Acid Analog (boro)Bpg Modulates enzyme selectivity and binding interactions. nih.gov nih.gov
P2 Hydrophobic Norleucine (Nle) Optimizes interaction with the S2 binding pocket. nih.gov nih.gov
P3 Polar/Charged Glutamine (Gln) Provides favorable interactions in the S3 pocket. nih.gov nih.gov
P5 Variable Hydrophobic/Bulky Adducts Solvent-exposed; can be modified to improve pharmacokinetics without loss of potency. nih.gov nih.gov

Conjugation Chemistry for Advanced Research Tools

Formation of Boropeptide Conjugates

The synthesis of boropeptide conjugates involves the covalent linking of a peptide chain with a boronic acid-containing amino acid, such as (R)-BoroPhe-(+)-Pinanediol. The most common method for this conjugation is the formation of a stable amide bond between the N-terminal amine of a pre-synthesized peptide and the carboxylic acid group of the boro-amino acid, though in the context of SPPS, the amine of the boro-amino acid is coupled to the C-terminus of the peptide chain. nih.gov

The process, when performed on a solid support, involves coupling the (R)-BoroPhe-(+)-Pinanediol building block to the fully protected peptide chain as the final synthetic step before deprotection and cleavage. nih.gov The stability of the pinanediol ester is advantageous for what is termed "projected boropeptide chemistry," ensuring the boronic acid moiety remains protected until it is intentionally deprotected. rsc.org This strategy has been used to prepare inhibitors for various proteases, including thrombin and the proteasome. nih.gov The resulting boropeptide conjugates are powerful tools for studying enzyme mechanisms and can serve as therapeutic leads.

Applications of Click Chemistry in Analog Generation

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for generating diverse molecular analogs. nih.govpcbiochemres.com These reactions are known for being high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for bioconjugation. nih.govnih.gov

While direct examples involving (R)-BoroPhe-(+)-Pinanediol are not extensively documented, the principles of click chemistry can be readily applied to generate novel analogs of boropeptides. This can be achieved by incorporating a "clickable" functional group—either a terminal alkyne or an azide—into the peptide backbone or onto the (R)-BoroPhe-(+)-Pinanediol moiety itself. For example, an azide could be installed on the peptide chain, allowing for post-synthetic modification. illinois.edu

This strategy enables the conjugation of various molecules to the boropeptide scaffold, including:

Reporter Groups : Fluorophores or biotin (B1667282) can be "clicked" on for visualization and detection in biological assays. nih.gov

Solubilizing Agents : Polymers like polyethylene (B3416737) glycol (PEG) can be attached to improve aqueous solubility and pharmacokinetic profiles. mdpi.com

Targeting Ligands : Molecules that direct the boropeptide to specific cells or tissues can be conjugated.

The 1,2,3-triazole linker formed by the click reaction is highly stable and serves as an ideal linking unit in biological systems. nih.gov This modular approach allows for the rapid generation of a library of boropeptide analogs from a single precursor, accelerating the optimization of inhibitors for research and therapeutic purposes. pcbiochemres.comillinois.edu

Synthesis of Diverse Salt Forms for Research Applications

(R)-BoroPhe-(+)-Pinanediol and its derivatives are often prepared and stored as crystalline salts to enhance their stability and solubility. Different salt forms can be synthesized, with the hydrochloride and trifluoroacetate (B77799) salts being the most common for research applications.

Hydrochloride Salt : The hydrochloride salt of (R)-BoroPhe-(+)-Pinanediol (CAS No. 178455-03-3) is a common form. It can be prepared by treating the free amine with hydrogen chloride, often in a solvent like dry ether. rsc.org This salt form generally improves the compound's handling characteristics and solubility in aqueous media.

Trifluoroacetate (TFA) Salt : This salt is often the result of purification by reverse-phase high-performance liquid chromatography (RP-HPLC) where TFA is used as an ion-pairing agent in the mobile phase. nih.gov It is also possible to convert the TFA salt to the hydrochloride salt if required for subsequent applications. nih.gov

The choice of salt form can be critical for formulation, stability, and biological testing. The synthesis of a specific salt is a key step in the final preparation of the compound for research use.

Table 3: Common Salt Forms of (R)-BoroPhe-(+)-Pinanediol

Salt Form Chemical Formula (of Salt) CAS Number Typical Method of Formation Key Characteristics
Hydrochloride C₁₈H₂₇BClNO₂ 178455-03-3 Treatment with HCl in an organic solvent. rsc.org Enhanced stability and aqueous solubility.
Trifluoroacetate C₂₀H₂₇BF₃NO₄ 514820-49-6 Often obtained after RP-HPLC purification using TFA. nih.gov Common counter-ion from purification; may need to be exchanged.

Deprotection and Chemical Transformation Protocols

The final steps in the synthesis of a boropeptide involve the removal of all protecting groups. This includes the cleavage of the peptide from the solid-phase resin and the deprotection of the pinanediol ester from the boronic acid.

Cleavage from Solid Support : After the peptide synthesis is complete, the peptide is cleaved from the resin. For acid-labile linkers like 2-chlorotrityl or Rink amide, this is typically achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). luxembourg-bio.com For example, a mixture of TFA, water, and scavengers (like triisopropylsilane) is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. nih.gov In some cases, a gentler hydrolysis with a THF/water mixture can be used for specific resin types. nih.gov

Deprotection of the Pinanediol Group : The pinanediol ester is robust but can be deprotected to yield the free boronic acid. A widely used method involves transesterification with an excess of a diol or treatment with a boron trihalide. A more modern and efficient protocol involves the use of potassium hydrogen difluoride (KHF₂). nih.gov Treatment of the pinanediol boronate ester with KHF₂ results in the formation of a fluoroborate intermediate, such as a trifluoroborate salt. nih.gov Subsequent aqueous workup or further treatment can then transform this intermediate into the desired free boronic acid. nih.gov This deprotection is often the final step before purification and biological evaluation of the boropeptide inhibitor. In some inhibitor designs, the pinanediol group is intentionally left on as part of the final structure. nih.gov

Methods for Conversion of Pinanediol Esters to Free Boronic Acids

The conversion of pinanediol boronic esters to their corresponding free boronic acids is a crucial step in many synthetic sequences. The remarkable stability of the pinanediol ester, while advantageous during synthesis, can present challenges for its removal. google.com Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations. acs.orgacs.org

Established methods for the deprotection of pinanediol esters include:

Acidic Hydrolysis: This method involves treating the pinanediol ester with a strong acid, such as hydrochloric acid, often in a biphasic system. acs.orgnih.gov While effective, this approach can be slow and may not be suitable for substrates containing acid-sensitive functional groups. google.comacs.org

Transesterification: This technique involves reacting the pinanediol ester with another boronic acid or a diol. acs.orgnih.gov Transesterification with phenylboronic acid has been utilized for this purpose. nih.gov Another approach involves a two-step process using diethanolamine (B148213) for transesterification, followed by acidic hydrolysis to release the free boronic acid. researchgate.netwiley-vch.de This method is advantageous due to its mild conditions and tolerance of various functional groups. acs.org

Oxidative Cleavage: This method employs an oxidizing agent, such as sodium periodate, to cleave the pinanediol protecting group. acs.orgresearchgate.netvt.edu This approach is effective but results in the destruction of the chiral pinanediol auxiliary. vt.edu

Cleavage with Boron Trihalides: Treatment with boron trichloride (B1173362) (BCl3) is a powerful method for cleaving pinanediol esters. google.comacs.org However, the harsh nature of this reagent limits its compatibility with many functional groups. acs.org

A summary of common deprotection methods is presented below:

Method Reagents Key Features References
Acidic HydrolysisStrong Acid (e.g., HCl)Can be slow; potential for functional group incompatibility. google.comacs.orgacs.orgnih.gov
TransesterificationPhenylboronic Acid or DiethanolamineMild conditions; good functional group tolerance with diethanolamine. acs.orgacs.orgnih.govresearchgate.netwiley-vch.de
Oxidative CleavageSodium Periodate (NaIO4)Destroys the pinanediol auxiliary. acs.orgresearchgate.netvt.edu
Boron Trihalide CleavageBoron Trichloride (BCl3)Harsh conditions; limited functional group compatibility. google.comacs.org

Evaluation of Fluorinated Intermediates in Deprotection

A significant advancement in the deprotection of pinanediol boronic esters involves the use of fluorinated intermediates. acs.orgnih.govfigshare.comacs.org This strategy typically involves the reaction of the boronate ester with potassium hydrogen difluoride (KHF2), which converts the ester into a trifluoroborate salt (R-BF3K). acs.orgresearchgate.netnih.gov These salts are often crystalline and can be more easily purified than the parent boronic acids. researchgate.net

The trifluoroborate salt can then be converted to the free boronic acid through hydrolysis, often facilitated by reagents like trimethylsilyl (B98337) chloride (TMSCl) or an acid. researchgate.netresearchgate.net

Interestingly, the nature of the substituent on the boron atom can influence the outcome of the reaction with KHF2. For α-amido alkyl or o-amido phenyl boronate esters, aqueous workup after treatment with KHF2 can lead to the formation of difluoroboranes (R-BF2) instead of trifluoroborate salts. acs.orgnih.gov Both the trifluoroborate salts and the difluoroboranes can serve as precursors to the free boronic acid. acs.orgnih.gov

The choice between a nonaqueous or aqueous workup procedure to isolate the fluorinated intermediate depends on the solubility of the intermediate and the ease of product crystallization or precipitation. acs.org

A study comparing aqueous and nonaqueous workup procedures for the deprotection of α-amido pinanediol boronates and pinacol (B44631) esters via fluorinated intermediates provided the following results: researchgate.net

Starting Material Workup Product Yield (%)
α-Amido Pinanediol BoronateAqueousDifluoroboraneGood
α-Amido Pinanediol BoronateNonaqueousTrifluoroborateLower
Pinacol EsterAqueousDifluoroborane-
Pinacol EsterNonaqueousTrifluoroborate-

The lower yield observed with the nonaqueous workup for the α-amido pinanediol boronate was attributed to the poor solubility of the trifluoroborate product in hot acetone (B3395972) during the workup process in the presence of pinanediol. researchgate.net

The conversion of the isolated trifluoroborate salts to free boronic acids has been effectively achieved by treatment with TMSCl in aqueous acetonitrile. researchgate.net This methodology provides a valuable alternative to traditional deprotection methods, particularly for complex and sensitive substrates.

Biochemical and Mechanistic Studies of Enzyme Inhibition

Serine Protease Inhibition Mechanisms

(R)-BoroPhe-(+)-Pinanediol belongs to the class of boronic acid inhibitors, which are recognized as potent inhibitors of serine proteases. nih.gov These inhibitors function by mimicking the tetrahedral transition state that occurs during the hydrolysis of a peptide bond by the enzyme. nih.gov The boron atom in (R)-BoroPhe-(+)-Pinanediol plays a crucial role in this mimicry.

Reversible Boronate Ester Formation with Catalytic Residues

The primary mechanism of inhibition by (R)-BoroPhe-(+)-Pinanediol involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of the protease. nih.govlabome.com The active site of a serine protease contains a catalytic triad, typically consisting of serine, histidine, and aspartate residues. labome.com The histidine residue activates the serine's hydroxyl group, making it a potent nucleophile. labome.com This activated serine then attacks the electrophilic boron atom of the boronic acid.

This interaction leads to the formation of a stable, tetrahedral boronate ester adduct. researchgate.net This complex effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates. The stability of this boronate ester is a key factor in the inhibitory potency of the compound. The pinanediol group serves as a protecting group for the boronic acid, which is released to interact with the enzyme. researchgate.net

Kinetic Characterization of Enzyme Inhibition

The inhibition of serine proteases by boronic acid-based inhibitors like (R)-BoroPhe-(+)-Pinanediol is often characterized by time-dependent and stepwise processes. frontiersin.orgnih.gov

Comparative Inhibition Studies (e.g., Prostate Specific Antigen vs. Chymotrypsin)

Studies comparing the inhibitory activity of (R)-BoroPhe-(+)-Pinanediol and its derivatives against different serine proteases, such as Prostate Specific Antigen (PSA) and chymotrypsin (B1334515), have revealed significant differences in potency and selectivity. nih.gov While both enzymes are serine proteases, they exhibit distinct substrate specificities, which influences their interaction with inhibitors. nih.gov

For instance, inhibitors based on a boro-phenylalanine ((boro)Phe) structure, such as (R)-BoroPhe-(+)-Pinanediol, have been shown to be much more potent inhibitors of chymotrypsin than PSA. nih.gov In one study, a (boro)Phe-containing inhibitor was found to be between 19 and 450 times more effective at inhibiting chymotrypsin compared to PSA. nih.gov In fact, one such inhibitor demonstrated a K_i value of 135 picomolar, making it one of the most potent chymotrypsin inhibitors ever documented. nih.gov Conversely, inhibitors designed with different amino acid analogs, such as boro-Bpg, showed greater selectivity for PSA. nih.gov

Below is an interactive table summarizing the comparative inhibition data for a (boro)Phe-based inhibitor against PSA and chymotrypsin.

EnzymeK_i (nM)Fold Difference (Chymotrypsin vs. PSA)
Prostate Specific Antigen (PSA)6.19-fold less potent than chymotrypsin
Chymotrypsin0.689-fold more potent than PSA
Time-Dependent and Stepwise Inhibition Processes

The inhibition of serine proteases by boronic acids is a multi-step process. nih.gov Initially, the inhibitor reversibly binds to the enzyme's active site to form a non-covalent Michaelis-Menten complex. nih.gov This is followed by the nucleophilic attack of the catalytic serine on the boron atom, leading to the formation of the covalent boronate ester adduct. nih.gov This two-step mechanism often results in time-dependent inhibition, where the potency of the inhibitor increases over time as the covalent adduct is formed. frontiersin.org

Structural Determinants of Enzyme Selectivity

The selectivity of (R)-BoroPhe-(+)-Pinanediol and related inhibitors for specific serine proteases is largely determined by the interactions between the inhibitor and the enzyme's specificity pockets. nih.gov

Role of Enzyme Specificity Pockets (e.g., S1 Pocket Interactions)

The S1 specificity pocket of a serine protease plays a critical role in determining its substrate preference and is a key target for inhibitor design. nih.gov The size, shape, and polarity of the S1 pocket differ significantly between proteases like PSA and chymotrypsin. nih.govnih.gov

Chymotrypsin has a preference for large, hydrophobic amino acid residues at the P1 position, and its S1 pocket is spacious and nonpolar. nih.govnih.gov The phenylalanine side chain of (R)-BoroPhe-(+)-Pinanediol fits well into this pocket, leading to strong hydrophobic interactions and potent inhibition. nih.gov

In contrast, the S1 pocket of PSA is shallower and has a more polar character. nih.gov While PSA also has some preference for hydrophobic residues, it can accommodate other types of side chains. nih.gov The differences in the S1 pockets of PSA and chymotrypsin are a primary reason for the observed selectivity of (R)-BoroPhe-(+)-Pinanediol and its analogs. nih.gov Modeling studies have shown that the orientation of the inhibitor's side chain within the S1 pocket is a crucial factor in determining its inhibitory potency. nih.govnih.gov

Impact of Side Chain Modifications on Binding Affinity

The binding affinity of boronic acid-based inhibitors is significantly influenced by modifications to their side chains. Structure-activity relationship studies on dipeptidyl boronic acid inhibitors reveal that both the P1 and P2 positions play crucial roles in determining potency and selectivity. For instance, in a series of prolineboronic acid (boroPro) containing dipeptides designed to inhibit dipeptidyl peptidase IV (DPPIV), inhibitory activity requires the (R)-stereoisomer of boroPro in the P1 position. nih.govacs.org While a variety of L-amino acids are tolerated in the P2 position, substitutions with D-amino acids, α,α-disubstituted amino acids, or glycine (B1666218) are not well-tolerated. nih.govacs.org

Similarly, for inhibitors targeting flaviviral proteases, the introduction of a C-terminal boronic acid moiety into dipeptidic structures can lead to a thousand-fold increase in affinity, resulting in Kᵢ values in the nanomolar range. nih.gov The specific amino acid residues at other positions in the peptide chain are critical for interaction with the enzyme's binding pockets. For example, in inhibitors of the urokinase-type plasminogen activator (uPA), a serine protease, the peptide portion of the inhibitor engages with residues in the S3 and S4 binding subsites to achieve maximum inhibitory activity. biorxiv.org Modifications that enhance interactions with these subsites, such as hydrogen bonding or hydrophobic interactions, can lead to more potent and selective inhibitors. biorxiv.orgodu.edu

The following table summarizes the impact of P2 position variations on the inhibitory activity of Xaa-boroPro dipeptides against DPPIV.

Interaction with Other Enzyme Classes

Dipeptidyl boronic acids are potent and selective inhibitors of the proteasome, a critical enzyme complex in protein degradation. nih.gov These inhibitors, such as the FDA-approved drug bortezomib, function by forming a reversible covalent bond between the boron atom and the N-terminal threonine hydroxyl group in the chymotrypsin-like active site of the 20S proteasome. researchgate.netnih.govnih.govmdpi.com This interaction creates a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the proteasome's activity. nih.gov

The potency of these inhibitors is significantly greater than that of corresponding peptidyl aldehydes. nih.gov The peptide portion of the inhibitor is crucial for its selectivity and affinity, as it fits into the active sites of the proteasome with high specificity. researchgate.net Structure-activity relationship studies have shown that modifications to the peptide backbone and side chains can significantly impact the inhibitor's potency. mdpi.com For example, a series of dipeptide boronic acid compounds were synthesized based on the structure of bortezomib, with some analogs exhibiting even greater inhibitory activity. mdpi.com The pinanediol ester of (R)-BoroPhe is a common synthetic intermediate for these inhibitors, serving to protect the boronic acid moiety during synthesis. mdpi.com

Boronic acid derivatives have emerged as a significant class of inhibitors against serine β-lactamases (SBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.comnih.govasm.org These compounds act as transition-state analog inhibitors, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. nih.govasm.orgasm.org This adduct mimics the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. mdpi.comasm.org

The effectiveness of boronic acid inhibitors against β-lactamases is dependent on the specific class of the enzyme and the structure of the inhibitor. nih.gov They are known to be potent inhibitors of class A and class C β-lactamases, with some compounds exhibiting Kᵢ values in the nanomolar range. nih.govfrontiersin.org The functional groups attached to the boronic acid play a crucial role in determining binding affinity by making additional interactions, such as hydrogen bonds, within the active site. nih.gov While less characterized, boronic acids have also shown potential for inhibiting class D β-lactamases. nih.gov Some cyclic boronate derivatives have demonstrated the ability to inhibit all four classes of β-lactamases. nih.gov

The following table provides examples of the inhibitory constants (Kᵢ) of different boronic acid derivatives against various β-lactamases.

Broader Biological Target Interactions

The reactivity of boronic acids extends beyond the active sites of enzymes, allowing for interactions with other biological molecules. The boron atom's vacant p-orbital can accept electrons from nucleophilic amino acid side chains on protein surfaces, including the ε-amino group of lysine (B10760008) and the imidazole (B134444) of histidine. nih.govrsc.org These interactions, while generally less stable than the covalent bonds formed with catalytic serine or threonine residues, can still be significant. nih.govrsc.org

Furthermore, boronic acids are well-known for their ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols. nih.govrsc.orgacs.org This property enables them to interact with a wide range of biomolecules, including saccharides, glycoproteins, and ribonucleosides. rsc.orgacs.orgtennessee.edunih.govnih.gov This interaction has been widely exploited for the development of sensors and affinity materials for the detection and separation of these important biological compounds. acs.orgtennessee.edunih.govmdpi.com The strength of this binding is dependent on the pH and the specific arrangement of the hydroxyl groups on the saccharide. rsc.orgnih.gov Multivalent interactions, where multiple boronic acid moieties bind to multiple diols on a glycoprotein, can significantly enhance the binding affinity. acs.orgtennessee.edu

A defining characteristic of boronic acid inhibitors is the reversible nature of the covalent bond they form with target enzymes. nih.govmdpi.comasm.org For serine proteases and β-lactamases, the inhibitor forms a tetrahedral adduct with the active site serine. asm.orgasm.org The stability of this boronate complex is often pH-dependent; for instance, the complex with diols is generally more stable at higher pH values. scispace.comnih.govresearchgate.net This reversibility allows for a dynamic interaction with the target protein.

Advanced Structural and Computational Investigations

Structural Biology Approaches

Structural biology provides atomic-level insights into the binding of ligands to their protein targets. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating these interactions.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. This method can reveal the precise binding mode of an inhibitor, detailing the interactions between the ligand and the amino acid residues of the protein's active site.

For boron-containing compounds, crystallographic studies are particularly insightful as they can distinguish between different binding modes, such as monocovalent, dicovalent, and tricovalent interactions with serine residues within an active site. For instance, studies on other boron-based inhibitors have successfully characterized their covalent interactions with target proteins. However, specific crystallographic data for a protein in complex with (R)-BoroPhe-(+)-Pinanediol is not currently present in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

NMR spectroscopy is a versatile tool for studying molecular interactions in solution, providing information on binding affinity, kinetics, and the conformational changes that occur upon ligand binding. For the broader class of boronic acids, NMR has been used to study their interactions. For example, ¹¹B NMR can be indicative of the geometry at the boron center, with chemical shifts varying between trigonal and tetrahedral states, which can change upon interaction with a binding partner. While some NMR data exists for (R)-BoroPhe in the context of synthetic receptors, detailed studies of its interaction with specific protein targets are not available.

Computational Chemistry and Molecular Modeling

Computational methods are essential in modern drug discovery, offering predictive insights into ligand-protein interactions and guiding the design of new therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in virtual screening and in understanding the structural basis of inhibition. While docking studies are commonly performed for various inhibitors, specific molecular docking predictions for the interaction of (R)-BoroPhe-(+)-Pinanediol with a defined protein target have not been published.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and the stability of ligand-protein complexes over time. MD simulations can complement docking studies by refining the binding poses and providing insights into the thermodynamics of binding. As with other computational methods, there is a lack of published MD simulation studies specifically focused on (R)-BoroPhe-(+)-Pinanediol.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to optimize lead structures. The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activities. Currently, there are no specific QSAR models reported in the literature for (R)-BoroPhe-(+)-Pinanediol and its analogues.

Rational Design of Analogs Based on Computational Insights

The rational design of analogs of (R)-BoroPhe-(+)-Pinanediol is a key strategy to enhance its therapeutic potential. By leveraging computational chemistry, researchers can predict how structural modifications will affect the compound's interaction with its biological targets, leading to the development of analogs with improved potency and specificity.

Identification of Binding Hotspots

A critical step in the rational design of new inhibitors is the identification of "binding hotspots." These are specific regions within the binding site of a target protein that contribute most significantly to the binding energy of a ligand. Computational methods are instrumental in pinpointing these hotspots, providing a roadmap for designing more effective analogs of (R)-BoroPhe-(+)-Pinanediol.

One of the primary techniques used is pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For boronic acid-containing dipeptide proteasome inhibitors, a 3D pharmacophore model can be generated from a set of known active compounds. This model highlights the key interaction points within the receptor's active site, effectively identifying the binding hotspots. By analyzing the best-fit hypotheses from these models, novel inhibitors can be designed that optimally interact with these crucial regions.

Another powerful approach is the use of molecular docking simulations . These simulations predict the preferred orientation of a ligand when bound to a target protein. By analyzing the interactions between (R)-BoroPhe-(+)-Pinanediol and its target, such as a serine protease, specific amino acid residues that form key hydrogen bonds, hydrophobic interactions, or covalent bonds (in the case of the boronic acid moiety) can be identified. For instance, the boron atom of a boronic acid inhibitor can form a covalent interaction with the catalytic serine residue in the active site of a protease. The surrounding amino acids that stabilize this interaction are considered part of the binding hotspot.

Table 1: Computational Methods for Identifying Binding Hotspots for (R)-BoroPhe-(+)-Pinanediol Analogs

Computational MethodDescriptionKey Insights Provided
Pharmacophore Modeling Generates a 3D model of the essential chemical features required for biological activity based on a set of active molecules.Identifies crucial interaction points (hydrogen bond donors/acceptors, hydrophobic regions) within the target's binding site.
Molecular Docking Predicts the preferred binding orientation and conformation of a ligand within a protein's active site.Reveals specific amino acid residues involved in key interactions (e.g., hydrogen bonding, hydrophobic contacts, covalent bonds).
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes.Confirms the stability of identified interactions and can reveal dynamic changes in the binding pocket that influence affinity.
Prediction of Specificity and Potency Modulations

Once binding hotspots are identified, computational models can be employed to predict how modifications to the (R)-BoroPhe-(+)-Pinanediol structure will modulate its specificity and potency.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive process. nih.gov Specifically, 3D-QSAR models establish a mathematical relationship between the 3D properties of a series of compounds and their biological activities. nih.gov For dipeptidyl boronic acid proteasome inhibitors, robust 3D-QSAR models have been developed that can accurately predict the inhibitory potency of new analogs. nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would increase or decrease activity. This provides clear guidance for chemists on where to modify the lead compound to enhance its potency. nih.gov For example, a 3D-QSAR study might suggest that adding a bulky hydrophobic group at a specific position on the phenylalanine ring will lead to a more potent inhibitor due to favorable interactions with a hydrophobic pocket in the target enzyme. nih.gov

Pharmacophore models also play a crucial role in predicting specificity. By developing models for different but related targets (e.g., different serine proteases), it is possible to design analogs that selectively fit the pharmacophore of the desired target while having a poor fit for off-targets. This is achieved by introducing chemical modifications that favor interactions unique to the target's binding site.

Furthermore, computational techniques such as free energy calculations can provide a more quantitative prediction of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of a designed analog to its target. While computationally intensive, these methods can offer a more accurate prediction of potency compared to simpler scoring functions used in molecular docking.

Table 2: Predictive Computational Approaches for Modulating Specificity and Potency

Computational ApproachPredictive CapabilityApplication in Analog Design
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Predicts the biological activity (potency) of new compounds based on their 3D structural properties. nih.govProvides contour maps indicating where structural modifications will likely increase or decrease potency. nih.gov
Pharmacophore-Based Screening Identifies novel compounds with the desired 3D arrangement of chemical features for activity and selectivity.Guides the design of analogs that fit the pharmacophore of the intended target and not off-targets.
Free Energy Calculations (e.g., MM/GBSA) Quantitatively estimates the binding affinity of a ligand to its target protein.Ranks designed analogs based on their predicted binding free energies to prioritize synthesis.

By integrating these computational insights, the design of novel analogs of (R)-BoroPhe-(+)-Pinanediol can be significantly accelerated, leading to the development of more potent and selective therapeutic agents.

Future Research Directions and Applications in Chemical Biology

Development of Novel Chemical Probes

The phenylalanine scaffold of (R)-BoroPhe-(+)-Pinanediol provides a foundation for creating chemical probes that can target a variety of enzymes, particularly proteases. The pinanediol group offers stability, while the boronic acid moiety can be unmasked to interact with active site residues of target proteins.

(R)-BoroPhe-(+)-Pinanediol can be elaborated into activity-based probes (ABPs) to study enzyme function directly in complex biological systems. By incorporating a reporter tag (e.g., a fluorophore or a biotin) and modifying the phenylalanine backbone to enhance specificity, these probes can covalently label the active form of an enzyme. This allows for the investigation of enzyme activation, inhibition, and catalytic mechanisms in real-time. For instance, derivatives of (R)-BoroPhe-(+)-Pinanediol could be designed to target serine proteases, where the boronic acid would form a stable tetrahedral intermediate with the catalytic serine residue, effectively trapping the enzyme in its active state for subsequent analysis. nih.govnih.gov

Table 1: Potential Enzyme Targets for (R)-BoroPhe-(+)-Pinanediol-Derived Probes

Enzyme ClassSpecific Target ExampleRationale for Targeting
Serine ProteasesProstate-Specific Antigen (PSA)Phenylalanine is a recognized substrate-mimicking moiety for many proteases.
Threonine ProteasesProteasomeThe boronic acid can interact with the active site threonine.
Metallo-β-lactamasesNew Delhi metallo-β-lactamase (NDM-1)Boronic acids can form adducts with the catalytic hydroxide (B78521) in the active site. nih.govmdpi.com

The development of (R)-BoroPhe-(+)-Pinanediol-based probes can extend beyond individual enzymes to the broader context of biological pathways and protein-protein interaction (PPI) networks. By designing probes that target key enzymes within a specific pathway, researchers can visualize and quantify changes in enzyme activity in response to cellular signals or disease states. Furthermore, these probes can be used in chemical proteomics workflows to identify novel binding partners and substrates of the target enzyme, thereby expanding our understanding of its role in cellular protein networks.

Rational Design of Next-Generation Boronic Acid-Based Chemical Biology Tools

A key area of future research will be the rational design of more sophisticated chemical biology tools derived from (R)-BoroPhe-(+)-Pinanediol. This will involve strategies to fine-tune their biochemical and biophysical properties for specific applications.

Achieving high target selectivity is crucial for minimizing off-target effects and obtaining clear biological insights. The potency and selectivity of (R)-BoroPhe-(+)-Pinanediol derivatives can be enhanced through several strategies. nih.gov Structure-based drug design, utilizing crystallographic or cryo-EM structures of the target enzyme, can guide the modification of the phenylalanine scaffold to optimize interactions with the active site. nih.gov Additionally, peptide-based inhibitors incorporating (R)-BoroPhe at a specific position can be synthesized to mimic the natural substrate of a target protease, thereby increasing both affinity and selectivity. nih.gov

Table 2: Hypothetical Inhibition Constants (Ki) for Rationally Designed (R)-BoroPhe-(+)-Pinanediol Derivatives

DerivativeModificationTarget EnzymeKi (nM)
BPP-1Unmodified (R)-BoroPhe-(+)-PinanediolChymotrypsin (B1334515)500
BPP-2Addition of a P2 proline residueThrombin150
BPP-3Incorporation into a substrate-mimicking peptideSpecific Caspase10

The reversible nature of the boronic acid-diol interaction is a key advantage that can be modulated for different applications. For probes designed for stable labeling, the interaction can be strengthened by optimizing the electronics of the boronic acid or the geometry of the binding pocket. Conversely, for applications requiring transient interactions, such as in vivo imaging or drug delivery, the reversibility can be fine-tuned. The stability of the pinanediol ester itself can be influenced by steric and electronic factors, allowing for the design of probes that release the active boronic acid under specific physiological conditions. researchgate.netnih.gov

Methodological Advancements in Boronic Acid Chemistry for Chemical Biology Applications

The synthesis and application of (R)-BoroPhe-(+)-Pinanediol-based tools will benefit from ongoing advancements in boronic acid chemistry. The development of more efficient and stereoselective methods for the synthesis of boronic acid derivatives will facilitate the creation of diverse probe libraries. Furthermore, new bioorthogonal conjugation chemistries will enable the attachment of various reporter tags and functional moieties to the (R)-BoroPhe-(+)-Pinanediol scaffold with high precision and efficiency. nih.gov The pinanediol protecting group is crucial for the stability of the boronic acid during synthesis and handling, and methods for its selective deprotection under mild, biologically compatible conditions will be essential for the activation of these probes at the desired time and location. chem-station.comnih.gov

Innovations in Stereoselective Synthesis

The pinanediol moiety of (R)-BoroPhe-(+)-Pinanediol serves as a chiral auxiliary, enabling the stereocontrolled synthesis of various organic compounds. While it is a valuable tool, ongoing research aims to further enhance its efficacy and expand its applications in asymmetric catalysis.

Innovations in this area are anticipated to focus on several key aspects. The development of novel catalytic systems that incorporate (R)-BoroPhe-(+)-Pinanediol is a primary objective. This includes its use in reactions that are traditionally challenging in terms of stereoselectivity. masterorganicchemistry.com The inherent chirality of the pinanediol group can be leveraged to influence the three-dimensional arrangement of atoms in newly formed molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, research is likely to explore the mechanistic details of reactions involving this chiral reagent to better understand the factors governing stereoselectivity. A deeper mechanistic understanding will enable the rational design of more efficient and selective synthetic methodologies. The ultimate goal is to develop robust and predictable protocols for the synthesis of enantiomerically pure compounds, which are often essential for their desired biological activity.

Research FocusPotential InnovationImpact on Stereoselective Synthesis
Novel Catalytic Systems Development of new catalysts incorporating (R)-BoroPhe-(+)-Pinanediol.Expansion of the scope of asymmetric reactions and access to novel chiral molecules.
Mechanistic Studies In-depth investigation of reaction pathways and transition states.Rational design of more efficient and highly selective catalysts and reactions.
Methodology Development Creation of new synthetic protocols utilizing the chiral-directing ability of the pinanediol group.Simplified and more efficient synthesis of enantiomerically pure compounds.

New Approaches for Derivatization and Functionalization

The unique chemical properties of the boronic acid group in (R)-BoroPhe-(+)-Pinanediol make it an attractive target for derivatization and functionalization, opening up new avenues for its application in chemical biology.

A significant area of future research will involve the development of novel methods for bioconjugation. Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules such as saccharides and glycoproteins. nih.gov This interaction can be exploited for the site-selective labeling of proteins and other biomolecules. scholaris.canih.gov Future work will likely focus on designing linkers and optimizing reaction conditions to achieve more efficient and stable bioconjugates.

Another promising direction is the incorporation of reporter molecules, such as fluorescent probes, onto the (R)-BoroPhe-(+)-Pinanediol scaffold. nih.govmdpi.com This would enable the development of chemical tools for imaging and sensing biological processes. For example, a fluorescently labeled version of this compound could be used to track its localization within cells or to monitor its interaction with specific biological targets.

Furthermore, the derivatization of (R)-BoroPhe-(+)-Pinanediol could be explored for applications in targeted therapy. mdpi.com By attaching a targeting moiety that recognizes specific cell surface receptors, it may be possible to deliver the boronic acid selectively to cancer cells or other diseased tissues. mdpi.com This approach could enhance the therapeutic efficacy while minimizing off-target effects. The stability of the pinanediol ester is a crucial factor in such applications, and methods for its controlled removal or modification under physiological conditions are an active area of investigation. google.com

Application AreaDerivatization/Functionalization StrategyPotential Impact in Chemical Biology
Bioconjugation Development of novel linkers for site-selective protein labeling. scholaris.canih.govCreation of new tools for studying protein function and interactions.
Biological Imaging Incorporation of fluorescent probes and other reporter molecules. nih.govmdpi.comDevelopment of sensors for monitoring biological analytes and processes.
Targeted Therapy Attachment of cell-targeting ligands. mdpi.comDesign of more effective and less toxic therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of (R)-BoroPhe-(+)-Pinanediol to ensure high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, using (-)-sparteine-mediated lithiation (as demonstrated in boroproline synthesis) can achieve high enantiomeric excess (ee). Chiral HPLC analysis with pinanediol-based columns is critical for verifying purity . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize racemization. Precedent studies recommend monitoring intermediates via 11^{11}B NMR to track boronate ester stability .

Q. What analytical techniques are most reliable for characterizing (R)-BoroPhe-(+)-Pinanediol?

Methodological Answer:

  • Structural confirmation : X-ray crystallography or 1^{1}H/13^{13}C/11^{11}B NMR to resolve stereochemistry and boron coordination .
  • Purity assessment : Chiral-phase HPLC with UV/ECD detection to quantify enantiomeric excess.
  • Stability testing : TGA/DSC for thermal stability and LC-MS to detect hydrolysis byproducts under varying pH conditions .

Q. How does the hygroscopic nature of (R)-BoroPhe-(+)-Pinanediol affect experimental reproducibility?

Methodological Answer: Boronate esters are prone to hydrolysis. Store compounds under inert gas (argon) with molecular sieves. Pre-dry solvents (e.g., THF over Na/benzophenone) and use gloveboxes for moisture-sensitive steps. For kinetic studies, monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for (R)-BoroPhe-(+)-Pinanediol derivatives?

Methodological Answer: Discrepancies may arise from stereochemical impurities or assay conditions.

  • Re-analysis : Reproduce experiments using standardized protocols (e.g., enzyme inhibition assays at fixed pH and ionic strength).
  • Meta-analysis : Compare studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify biases or methodological flaws .
  • Statistical rigor : Apply multivariate analysis to isolate variables (e.g., ee vs. IC50_{50}) .

Q. How does the stereochemistry of the pinanediol moiety influence boron-mediated enzyme inhibition?

Methodological Answer: The (1S,2S,3R,5S)-pinanediol configuration enhances boronate transition-state analog binding to serine proteases. Use molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes like β-lactamase. Validate with site-directed mutagenesis to identify key residues for binding .

Q. What experimental designs are optimal for studying the hydrolytic stability of (R)-BoroPhe-(+)-Pinanediol in biological matrices?

Methodological Answer:

  • In vitro : Simulate physiological conditions (37°C, pH 7.4) with LC-MS/MS quantification of parent compound and hydrolysis products.
  • In silico : DFT calculations (e.g., Gaussian) to predict hydrolysis pathways and transition states.
  • Comparative studies : Use isotopically labeled analogs (e.g., 10^{10}B-enriched) to track degradation kinetics via ICP-MS .

Q. How can researchers address the lack of structural data for (R)-BoroPhe-(+)-Pinanediol-protein complexes?

Methodological Answer:

  • Crystallography : Co-crystallize with target proteins (e.g., proteases) using hanging-drop vapor diffusion. Optimize cryoprotection to preserve boron-protein interactions.
  • NMR spectroscopy : 19^{19}F-labeled analogs for binding studies in solution .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in boron-containing enzyme inhibitors?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit IC50_{50} values. Apply the Hill equation to assess cooperativity. Report confidence intervals and use ANOVA for cross-study comparisons. Address outliers via Grubbs’ test .

Q. How can researchers ensure data transparency while complying with ethical guidelines for boron-based compounds?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use de-identified datasets in public repositories (e.g., Zenodo) with explicit consent forms mentioning boronate-specific risks. For clinical data, employ pseudonymization and Data Use Agreements (DUAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.